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Compound of Interest

Compound Name:
N-(3-

Chlorophenyl)ethanethioamide

Cat. No.: B13103699

Get Quote

Compound Identity & Significance
IUPAC Name: N-(3-Chlorophenyl)ethanethioamide

Common Names: 3'-Chlorothioacetanilide; m-Chlorothioacetanilide

CAS Registry Number: 588-16-9 (Analogous Amide: 588-07-8)

Molecular Formula: C₈H₈ClNS

Molecular Weight: 185.67 g/mol

Structural Role: A thioamide isostere of 3'-chloroacetanilide. The replacement of the carbonyl

oxygen with sulfur (C=O → C=S) significantly alters the electronic distribution, lipophilicity,

and hydrogen-bonding capability, making it a critical scaffold in medicinal chemistry for

exploring structure-activity relationships (SAR).
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Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent residuals or reagent byproducts.

Primary Route: Thionation of N-(3-chlorophenyl)acetamide using Lawesson’s Reagent or

P₄S₁₀ in refluxing toluene/xylene.

Key Impurities to Monitor:

Unreacted Amide: Monitor for C=O stretch at ~1690 cm⁻¹ (IR) or methyl singlet at 2.1 ppm

(¹H NMR).

Lawesson’s Byproducts: ³¹P NMR screening may be required if purification is incomplete.

Mass Spectrometry (MS) Data
The mass spectrum provides the primary confirmation of the halogen substitution pattern and

the sulfur incorporation.

Ionization Characteristics (EI/ESI)
Molecular Ion (M⁺): The compound displays a distinct M⁺ peak at m/z 185 and 187.

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio

between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

Sulfur Contribution: The ³⁴S isotope contributes a minor M+2 peak (~4.4% relative

abundance), slightly enhancing the 187 peak intensity, but the Cl pattern dominates.

Fragmentation Pathway
The fragmentation is driven by the stability of the aromatic amine radical cation and the lability

of the C-N bond in the thioamide.

Key Fragments:

[M - H]⁺ (m/z 184): Common in thioamides due to N-H abstraction.

[M - SH]⁺ (m/z 152): Loss of the hydrosulfide radical (rare but possible).
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[M - C₂H₃S]⁺ (m/z 127/129): Base peak often corresponds to the 3-chloroaniline radical

cation formed by cleavage of the amide bond.

[CH₃CS]⁺ (m/z 59): Thioacetyl cation.

Figure 1: Proposed Fragmentation Pathway for N-(3-Chlorophenyl)ethanethioamide
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Infrared Spectroscopy (IR)
The IR spectrum distinguishes the thioamide from its amide precursor by the absence of the

strong Carbonyl (C=O) band and the appearance of the "Thioamide Bands."

Diagnostic Thioamide Bands
Unlike the localized C=O stretch, the C=S vibration is coupled with C-N stretching and N-H

deformation, resulting in four characteristic regions (Thioamide I-IV).
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Band Assignment Frequency (cm⁻¹) Description & Origin

N-H Stretch 3150 – 3350

Broad, medium intensity.[1]

Lower frequency than amides

due to stronger H-bonding of

C=S.

Thioamide I 1380 – 1550

Mixed mode: δ(N-H) + ν(C-N).

Often overlaps with aromatic

ring vibrations.

Thioamide II 1250 – 1350
Mixed mode: ν(C=S) + δ(N-H)

+ ν(C-N).

Thioamide III 1000 – 1150
Complex skeletal vibration

involving C-C and C-N.

Thioamide IV 700 – 850
Dominant ν(C=S) character.

Diagnostic for thioamides.

Aromatic C-H 3000 – 3100
Weak stretches above 3000

cm⁻¹.

C-Cl Stretch 680 – 750
Strong band, often overlapping

with Thioamide IV.

Critical Validation: The absence of a strong band at 1650–1700 cm⁻¹ confirms the complete

conversion of the amide starting material.

Nuclear Magnetic Resonance (NMR)
NMR data provides the most definitive structural proof. The thioamide group exerts a stronger

deshielding effect (anisotropy) on the adjacent N-H and methyl protons compared to the amide.

¹H NMR (Proton) Data
Solvent: DMSO-d₆ (Standard)
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Proton (H)
Chemical
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Logic

N-H 11.2 – 11.8 Broad Singlet 1H -

Highly

deshielded by

C=S

anisotropy

and acidity.

(Amide NH is

typically

~10.0 ppm).

Ar-H (2) 7.80 – 7.95 Singlet (t) 1H ~2.0

Proton

between Cl

and N.

Deshielded

by inductive

effect of Cl

and

anisotropic

effect of

CSNH.

Ar-H (6) 7.50 – 7.65 Doublet (m) 1H ~8.0
Ortho to N,

Para to Cl.

Ar-H (5) 7.30 – 7.45 Triplet 1H ~8.0
Meta to both

substituents.

Ar-H (4) 7.15 – 7.25 Doublet 1H ~8.0
Ortho to Cl,

Para to N.

CH₃ 2.60 – 2.75 Singlet 3H - Thioacetyl

methyl.

Significantly

downfield

from

acetamide
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methyl (~2.1

ppm).

¹³C NMR (Carbon) Data
Solvent: DMSO-d₆

Carbon (C)
Chemical Shift (δ
ppm)

Assignment Notes

C=S 198.0 – 205.0 Thioamide Carbon

Most diagnostic peak.

Far downfield of

Amide C=O (~169

ppm).

Ar-C (ipso) 140.0 – 142.0 C-N
Quaternary carbon

attached to Nitrogen.

Ar-C (Cl) 132.5 – 133.5 C-Cl
Quaternary carbon

attached to Chlorine.

Ar-C (Ring) 120.0 – 130.0 Aromatic CH

Four distinct signals

due to asymmetry

(C2, C4, C5, C6).

CH₃ 32.0 – 35.0 Methyl Carbon

Deshielded compared

to amide methyl (~24

ppm).

Experimental Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating the compound,

ensuring a self-validating protocol.
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Start: N-(3-Chlorophenyl)acetamide

Reaction: Lawesson's Reagent
(Reflux in Toluene, 2-4h)

Workup: Filter, Evaporate,
Recrystallize (EtOH/H2O)

Checkpoint 1: IR Spectrum
Look for disappearance of C=O (1690)

If C=O persists
(Incomplete Rxn)

Checkpoint 2: 1H NMR
Confirm Methyl shift (2.1 -> 2.6 ppm)
Confirm NH shift (10.0 -> 11.5 ppm)

If C=O absent

Final Validation: MS (m/z 185/187)
& 13C NMR (C=S @ ~200 ppm)

If shifts confirm

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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